molecular formula C24H22N2O3 B6046788 N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide

Cat. No. B6046788
M. Wt: 386.4 g/mol
InChI Key: XHBZVKGDMAAJDO-UHFFFAOYSA-N
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Description

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide, also known as DMBMF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. DMBMF belongs to the class of benzoxazole derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For instance, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. By inhibiting acetylcholinesterase, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has been shown to possess antifungal and antibacterial activities by inhibiting the growth of fungi and bacteria. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function. Moreover, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, one of the limitations of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide. One of the potential applications of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is in the treatment of Alzheimer's disease. Given its neuroprotective effects and ability to improve cognitive function, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide could be a promising candidate for the development of new drugs for the treatment of Alzheimer's disease. Moreover, further studies are needed to elucidate the mechanism of action of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide and its potential applications in other diseases, such as cancer and fungal infections.
Conclusion:
In conclusion, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is a synthetic compound that has shown promising results in various biological assays. It exhibits potent inhibitory activity against various enzymes and possesses a wide range of biological activities, making it a versatile compound for scientific research. Although further studies are needed to fully understand its mechanism of action and potential applications, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide holds great promise as a tool for studying enzyme function and developing new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide involves the reaction of 2-amino-5,6-dimethylbenzoxazole with 2-methyl-5-nitrophenyl isocyanate, followed by reduction with sodium dithionite, and finally, coupling with 3-methoxybenzoic acid. The yield of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is reported to be around 60%, and the purity is achieved by recrystallization from ethanol.

Scientific Research Applications

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has been reported to possess anticancer, antifungal, and antibacterial activities. It has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-14-8-9-18(24-26-21-10-15(2)16(3)11-22(21)29-24)13-20(14)25-23(27)17-6-5-7-19(12-17)28-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBZVKGDMAAJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide

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